7,8-Dimethylcinnoline-3-carboxylic acid
Description
Historical Context and Evolution of Cinnoline (B1195905) Chemistry
The journey into cinnoline chemistry began in 1883 with the first synthesis of a cinnoline derivative by Victor von Richter. pnrjournal.com This pioneering work, known as the Richter cinnoline synthesis, involved the cyclization of an ortho-alkynylaryldiazonium salt. wikipedia.org Although initially yielding impure compounds, this reaction laid the groundwork for future explorations into this class of heterocycles. Over the decades, numerous synthetic methodologies have been developed, offering more efficient and versatile routes to a wide array of cinnoline derivatives. These advancements have been crucial in enabling the systematic investigation of their chemical and biological properties.
Structural Features and Unique Heterocyclic Scaffolding of Cinnolines
The cinnoline ring system is a bicyclic aromatic heterocycle in which a benzene (B151609) ring is fused to a 1,2-diazine (pyridazine) ring. pnrjournal.com This arrangement of atoms results in a planar structure with a unique distribution of electrons. The presence of two adjacent nitrogen atoms in the heterocyclic ring significantly influences the compound's physicochemical properties, including its basicity, dipole moment, and reactivity. The lone pairs of electrons on the nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, which is often a key factor in their biological activity. The aromatic nature of the cinnoline scaffold provides a rigid framework that is amenable to various substitutions, allowing for the fine-tuning of its steric and electronic properties.
Significance of Carboxylic Acid Functionality in Heterocyclic Systems
The incorporation of a carboxylic acid group into a heterocyclic scaffold, such as cinnoline, can have a profound impact on its properties and potential applications. The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets like proteins and enzymes. Furthermore, the acidity of the carboxylic acid group allows for the formation of salts, which can improve the compound's solubility and bioavailability. In drug design, the carboxylic acid group is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. It can also serve as a synthetic handle for further chemical modifications, enabling the creation of a diverse library of derivatives, such as esters and amides, with potentially altered biological profiles.
Overview of Research Trajectories for Substituted Cinnoline Carboxylic Acids
Research into substituted cinnoline carboxylic acids has followed several promising trajectories, largely driven by their diverse pharmacological activities. pnrjournal.com Numerous studies have demonstrated that these compounds can exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and central nervous system activities. nih.govnih.gov For instance, certain 4-amino-3-cinnolinecarboxylic acid derivatives have shown significant effects on the central nervous system. nih.gov The development of novel synthetic methods continues to be a major focus, aiming to provide access to a wider variety of substituted cinnoline carboxylic acids for biological screening. researchgate.net Structure-activity relationship (SAR) studies are also a key area of research, seeking to understand how different substituents on the cinnoline ring and modifications to the carboxylic acid group influence the biological activity of these compounds. This knowledge is crucial for the rational design of new and more potent therapeutic agents. researchgate.net
Hypothetical Profile of 7,8-Dimethylcinnoline-3-carboxylic acid
Due to the limited availability of specific experimental data for this compound, the following sections provide a projected overview of its synthesis and properties based on established principles of organic chemistry and the known behavior of related cinnoline derivatives.
Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethylcinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-3-4-8-5-9(11(14)15)12-13-10(8)7(6)2/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNAPBQSBLKBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NN=C(C=C2C=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488567-05-0 | |
| Record name | 7,8-dimethylcinnoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Postulated Synthesis and Spectroscopic Analysis
The synthesis of 7,8-Dimethylcinnoline-3-carboxylic acid would likely follow established routes for the preparation of substituted cinnoline-3-carboxylic acids. A plausible approach could involve a variation of the Richter synthesis, starting from a suitably substituted 2-amino-3,4-dimethyl-phenylacetylene derivative. Diazotization followed by cyclization would be expected to yield the target cinnoline (B1195905) ring system.
Alternatively, a multi-step synthesis commencing from a substituted aniline (B41778) could be envisioned. For instance, the Japp-Klingemann reaction could be employed to generate a hydrazone, which could then undergo intramolecular cyclization to form the cinnoline core. Subsequent functional group manipulations would then be necessary to introduce the carboxylic acid at the 3-position.
Illustrative Spectroscopic Data for Cinnoline Derivatives
While specific data for this compound is unavailable, the following table provides typical spectroscopic characteristics observed for the parent cinnoline molecule and related derivatives, which can serve as a reference for what might be expected.
| Spectroscopic Technique | Expected Features for Cinnoline Derivatives |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts would be influenced by the positions of the methyl and carboxylic acid groups. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The carbonyl carbon of the carboxylic acid would be expected at a lower field, typically around δ 160-180 ppm. |
| IR Spectroscopy | Characteristic peaks would include C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), O-H stretching (broad, 2500-3300 cm⁻¹), and C=N and C=C stretching in the aromatic region (1400-1600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group. |
Anticipated Physicochemical Properties
The physicochemical properties of 7,8-Dimethylcinnoline-3-carboxylic acid can be inferred from its structure. The presence of the polar carboxylic acid group would likely impart some degree of solubility in polar solvents, particularly at higher pH where the carboxylate salt is formed. The two methyl groups would increase the lipophilicity of the molecule compared to the unsubstituted cinnoline-3-carboxylic acid.
Projected Physicochemical Properties
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Expected to be a relatively high melting solid, characteristic of aromatic carboxylic acids. |
| Solubility | Sparingly soluble in nonpolar organic solvents, with increased solubility in polar organic solvents and aqueous base. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. |
Predicted Chemical Properties and Reactivity
The chemical reactivity of 7,8-Dimethylcinnoline-3-carboxylic acid would be dictated by the functional groups present: the cinnoline (B1195905) ring system and the carboxylic acid. The cinnoline ring is generally considered to be electron-deficient, particularly at the positions adjacent to the nitrogen atoms. This would influence its susceptibility to nucleophilic and electrophilic attack.
The carboxylic acid group would undergo typical reactions of this functional group, such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride). Decarboxylation might be possible under harsh thermal conditions. The nitrogen atoms of the cinnoline ring could potentially be alkylated or oxidized.
Potential Research Applications and Biological Activities
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnection involves the formation of the pyridazine (B1198779) ring, which is the core of the cinnoline system.
One logical disconnection is at the N1-N2 and C4-C4a bonds, which points towards a cyclization reaction of a substituted phenylhydrazine (B124118) or a diazonium salt. For the target molecule, this would involve a precursor derived from 3,4-dimethylaniline (B50824). A key synthon in this approach would be a 2-amino-3,4-dimethylphenyl derivative with a suitable three-carbon chain at the ortho position to the amino group, which can be cyclized to form the desired cinnoline ring with the carboxylic acid functionality at the 3-position.
Another retrosynthetic approach involves the disconnection of the C3-C4 bond, suggesting a strategy that builds the carboxylic acid functionality onto a pre-formed 7,8-dimethylcinnoline ring. This could be achieved through functional group interconversion, for instance, by the oxidation of a 3-methyl or other suitable substituent on the cinnoline core.
These disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections, highlighting the versatility of chemical approaches to this particular heterocyclic system.
Classical Synthetic Approaches to Cinnoline-3-carboxylic Acids
Several classical methods have been established for the synthesis of the cinnoline ring system, some of which are adaptable for the preparation of cinnoline-3-carboxylic acids.
Pechmann Condensation-derived Routes
The Pechmann condensation is a well-known reaction for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. While not a direct method for cinnoline synthesis, the principles of this reaction can be conceptually adapted. An analogous approach for cinnolines would involve the condensation of a phenylhydrazine derivative with a β-ketoester. However, the direct application of Pechmann conditions to phenylhydrazines to form cinnolinones, which could then be converted to cinnoline-3-carboxylic acids, is not a commonly reported high-yielding strategy. The reactivity of hydrazines often leads to different reaction pathways, such as the formation of pyrazolones.
Cyclization Reactions from Substituted Phenylhydrazones
The cyclization of substituted phenylhydrazones is a cornerstone in the synthesis of cinnoline derivatives. Several named reactions fall under this category, providing access to the cinnoline core.
The Widman-Stoermer synthesis is a classical method that involves the cyclization of a diazotized o-aminoarylethylene. This reaction is particularly useful for preparing cinnolines with substituents at the 4-position. The presence of an electron-donating group, such as a methyl group, generally facilitates the cyclization, while electron-withdrawing groups on the β-position of the styrene (B11656) can hinder the reaction.
Another significant method is the Borsche cinnoline synthesis , which utilizes the cyclization of arylhydrazones of α-keto esters or related compounds. This approach has been used to construct appropriately functionalized 1H-4-cinnolones, which can serve as precursors for further elaboration.
More broadly, the intramolecular cyclization of phenylhydrazones derived from various carbonyl compounds under different conditions (acidic, basic, or thermal) is a versatile strategy for constructing the cinnoline ring. The specific substituents on both the phenylhydrazine and the carbonyl component dictate the final substitution pattern of the cinnoline product.
Transformations from Precursor Cinnoline Derivatives
The synthesis of this compound can also be achieved by modifying a pre-existing 7,8-dimethylcinnoline scaffold. This approach relies on the strategic introduction and transformation of functional groups.
One common method is the oxidation of a 3-substituted cinnoline . For instance, a 3-methyl-7,8-dimethylcinnoline could be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. This method's success depends on the stability of the cinnoline ring to the oxidation conditions and the selective oxidation of the methyl group.
Another strategy involves the hydrolysis of a 3-cyanocinnoline or a 3-carboxamide derivative . 4-Chlorocinnoline-3-carbonitrile can be synthesized and subsequently subjected to catalytic hydrogenation to yield 4,4′-bicinnolyl-3,3′-dicarbonitrile. youtube.com Substituted cinnoline-3-carboxamides have also been synthesized and could potentially be hydrolyzed to the corresponding carboxylic acids. pnrjournal.com
Furthermore, decarboxylation of a cinnoline-3,4-dicarboxylic acid could potentially yield the desired 3-carboxylic acid, although controlling the regioselectivity of such a reaction can be challenging.
Modern and Advanced Synthetic Strategies
In recent years, modern synthetic methods have provided more efficient and versatile routes to cinnoline derivatives, often under milder reaction conditions and with greater functional group tolerance.
Metal-Catalyzed and Photocatalytic Routes to Cinnolines
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including cinnolines.
Palladium-catalyzed reactions have been extensively used in the synthesis of quinolones and can be applied to cinnoline synthesis. These reactions often involve C-H activation and annulation strategies, allowing for the construction of the cinnoline ring from readily available starting materials. For example, palladium-catalyzed cascade annulation reactions have been developed to access benzo[c]cinnoline (B3424390) derivatives. researchgate.net
Copper-catalyzed reactions also provide efficient pathways to cinnolines. One notable example is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones, which allows for the synthesis of 3-aryl-substituted cinnolines. mdpi.com This method benefits from using air as the oxidant, making it an environmentally benign process.
Photocatalytic methods represent a green and sustainable approach to organic synthesis, utilizing visible light to drive chemical reactions.
Visible-light-assisted synthesis of polysubstituted cinnolines has been reported. researchgate.net This metal-free photocatalytic approach involves the irradiation of ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates and nitrostyrene (B7858105) derivatives with white light in the presence of a base. researchgate.net This method proceeds via C-H activation and offers excellent yields under mild, room temperature conditions. researchgate.net
While direct photocatalytic synthesis of cinnoline-3-carboxylic acids is still an emerging area, the development of photocatalytic methods for related heterocycles like quinolines suggests the potential for similar strategies to be applied to cinnoline synthesis. rsc.orgrsc.org For instance, visible-light-mediated cyclization reactions have been successfully employed for the synthesis of highly substituted quinolines. nih.gov
The continuous development of these modern synthetic methodologies offers promising avenues for the efficient and environmentally friendly production of this compound and its analogues.
C-H Functionalization Approaches in Cinnoline Synthesis
Modern synthetic chemistry has increasingly turned to C-H functionalization as a powerful tool for constructing complex molecules in an atom-economical fashion. In the context of cinnoline synthesis, these approaches, often catalyzed by transition metals like rhodium or copper, represent a departure from classical methods that rely on pre-functionalized starting materials.
Rhodium-catalyzed C-H activation and annulation reactions have been developed to construct fused cinnoline systems. researchgate.net For instance, the reaction of N-aryl indazolones or N-aryl phthalazinones with alkynes or vinylene carbonate can lead to the formation of complex polycyclic structures containing the cinnoline moiety. researchgate.net These transformations typically proceed via an ortho-C-H activation of an aryl group directed by a nitrogen-containing group, followed by annulation with a coupling partner. While powerful for creating complex scaffolds, the direct synthesis of simple, substituted cinnoline-3-carboxylic acids via C-H functionalization of a benzene (B151609) ring followed by cyclization is less commonly documented.
Another strategy involves intramolecular C-H functionalization. For example, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones has been reported as a method to form the N-N bond and construct the cinnoline ring. nih.gov Similarly, transition-metal-free methods are emerging, such as base-promoted intramolecular redox cyclization reactions of 2-nitrobenzyl derivatives, which proceed through a series of condensation and cyclization steps to yield the cinnoline core. nih.gov
While these C-H activation strategies are at the forefront of heterocyclic synthesis, their application to produce specific isomers like this compound is not yet prevalent. The majority of these methods are tailored for creating more complex, often fused, derivatives. The regioselectivity for C-H functionalization on a simple dimethylbenzene precursor would need to be precisely controlled, which remains a significant challenge.
Multi-step Procedures for Complex Cinnoline Carboxylic Acids
Classical, multi-step syntheses remain the most reliable and versatile methods for accessing specifically substituted cinnoline carboxylic acids. These procedures build the heterocyclic ring system from acyclic or monocyclic precursors through a defined sequence of reactions. Two of the most significant historical methods are the Richter Cinnoline Synthesis and the Friedel-Crafts cyclization of arylhydrazones.
The Richter Cinnoline Synthesis: This reaction, first reported by Victor von Richter in 1883, is a direct route to 4-hydroxycinnoline-3-carboxylic acids. wikipedia.orgdrugfuture.com The general procedure involves the diazotization of an ortho-aminoarylpropiolic acid. The resulting diazonium salt undergoes an intramolecular cyclization to furnish the cinnoline ring system. wikipedia.orgresearchgate.net The product, a 4-hydroxycinnoline-3-carboxylic acid, is a valuable intermediate that can be further modified. wikipedia.org For instance, the hydroxyl group can be removed by reduction, and the carboxylic acid can be decarboxylated if desired. wikipedia.org The strength of this method lies in its inherent ability to install the carboxylic acid group at the C-3 position. wikipedia.orgresearchgate.net
Friedel-Crafts Approaches: An alternative and widely applicable multi-step synthesis involves the intramolecular cyclization of arylhydrazones under Friedel-Crafts conditions. researchgate.netnih.gov In a typical sequence, a substituted aniline (B41778) is first diazotized and then coupled with a reagent like cyanoacetamide to form an arylhydrazono(cyano)acetamide intermediate. pnrjournal.com This intermediate is then subjected to cyclization using a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent. pnrjournal.com This cyclization step forms the cinnoline ring, often yielding a 4-aminocinnoline-3-carboxamide. Subsequent hydrolysis can convert the carboxamide to the desired carboxylic acid. This method offers flexibility in the substitution pattern of the final product, which is determined by the choice of the starting substituted aniline. researchgate.netpnrjournal.com
| Reaction | Starting Material | Key Intermediate | Product | Reference(s) |
| Richter Synthesis | o-Aminoarylpropiolic acid | Arenediazonium salt | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.org, drugfuture.com, researchgate.net |
| Friedel-Crafts Cyclization | Substituted Aniline | Arylhydrazono(cyano)acetamide | 4-Aminocinnoline-3-carboxamide | pnrjournal.com, researchgate.net |
Regioselective Synthesis of the 7,8-Dimethylcinnoline Ring System
The synthesis of a specifically substituted compound like this compound hinges on achieving high regioselectivity in the ring-forming reactions. The control over the placement of the two methyl groups at the C-7 and C-8 positions and the carboxylic acid at the C-3 position is paramount.
Strategies for ortho-Dimethyl Substitution Control
In classical cinnoline syntheses, the substitution pattern on the carbocyclic ring of the final product is directly inherited from the starting material, typically a substituted aniline. To achieve the 7,8-dimethyl substitution pattern, the logical precursor would be a 3,4-dimethylaniline derivative.
For example, in a Friedel-Crafts type synthesis, starting with 3,4-dimethylaniline, the initial diazotization and coupling would yield an intermediate (3,4-dimethylphenyl)hydrazone. The subsequent intramolecular cyclization must proceed in a way that the new bond forms between the hydrazone nitrogen and the C-6 position of the aniline ring (ortho to the amino group). This regioselectivity is a well-established outcome for this type of electrophilic cyclization, leading to the desired 7,8-disubstituted pattern on the resulting cinnoline ring. The selection of the appropriately substituted precursor is thus the primary strategy for controlling the positions of substituents on the benzene portion of the cinnoline core.
Control of Carboxylic Acid Position at C-3
The placement of the carboxylic acid group at the C-3 position is an intrinsic feature of the most common multi-step syntheses for this class of compounds.
In the Richter Synthesis , the cyclization of an ortho-ethynylarenediazonium salt, derived from an aminophenylpropiolic acid, inherently leads to the formation of a carboxylic acid group at the C-3 position of the resulting 4-hydroxycinnoline. wikipedia.orgresearchgate.net The mechanism involves the attack of the diazonium group by the alkyne, which is structured to place the carboxyl group at this specific location.
Similarly, the Friedel-Crafts cyclization of arylhydrazones derived from reactants like mesoxalyl chloride or cyanoacetamide also provides a reliable method for introducing a functional group at C-3 that is either a carboxylic acid or can be readily converted to one. researchgate.net For instance, the cyclization of an arylhydrazone of mesoxalyl chloride, followed by hydrolysis, yields a 4-hydroxycinnoline-3-carboxylic acid. researchgate.net
These methods demonstrate that control over the C-3 position is dictated by the choice of the acyclic component that reacts with the diazonium salt or aniline derivative.
Purification and Isolation Techniques in Cinnoline Synthesis
The purification and isolation of the target compound, this compound, and its synthetic intermediates rely on standard laboratory techniques that exploit the physicochemical properties of the molecules.
Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble when hot. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. ajchem-a.com For cinnoline derivatives, common recrystallization solvents include ethanol, acetic acid, or dimethylformamide (DMF). pnrjournal.comgoogle.com
Acid-Base Extraction: The presence of the carboxylic acid group provides a powerful handle for purification. The acidic nature of this group allows the compound to be selectively extracted from an organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer, containing the deprotonated carboxylate salt, can be separated, and the impurities remain in the organic layer. The purified carboxylic acid is then precipitated by re-acidifying the aqueous solution and can be collected by filtration. ajchem-a.com
Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and assess the purity of the product. pnrjournal.com For more challenging separations, column chromatography may be employed, although the polarity of carboxylic acids can sometimes make this technique difficult without prior derivatization (e.g., esterification).
The identity and purity of the final synthesized compounds are confirmed using a combination of physical and spectral methods, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. pnrjournal.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for its structure.
The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling patterns (e.g., singlet, doublet) reveal the number of neighboring protons.
The ¹H NMR spectrum of this compound is expected to show distinct signals that are diagnostic for its key structural features. The two methyl groups at the C-7 and C-8 positions are expected to appear as sharp singlets in the upfield region, typically around 2.4-2.7 ppm. Their singlet nature arises from the absence of adjacent protons.
The protons on the cinnoline core exhibit characteristic shifts in the downfield (aromatic) region of the spectrum. The H-4 proton is typically the most deshielded of the ring protons due to the anisotropic effect of the neighboring nitrogen atom and the carboxylic acid group, appearing as a singlet further downfield. The H-5 and H-6 protons, being adjacent to each other on the benzene ring portion, are expected to appear as doublets, showing ortho-coupling.
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H-4 | ~9.2 - 9.4 | Singlet (s) |
| H-5 | ~8.0 - 8.2 | Doublet (d) |
| H-6 | ~7.8 - 8.0 | Doublet (d) |
| 7-CH₃ | ~2.5 - 2.7 | Singlet (s) |
| 8-CH₃ | ~2.4 - 2.6 | Singlet (s) |
| COOH | >12.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts for carbon atoms are spread over a much wider range (0-220 ppm) than proton shifts, often allowing for the resolution of every unique carbon atom. pressbooks.pub
For this compound, the carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. openstax.orghw.ac.uk The aromatic carbons of the cinnoline ring system will resonate between approximately 120 and 155 ppm. The carbons bearing the methyl groups (C-7 and C-8) and the carbon attached to the carboxylic acid (C-3) can be distinguished from the proton-bearing carbons. The methyl carbons themselves will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C (quaternary) | 140 - 155 |
| Aromatic C-H | 120 - 140 |
| Methyl (CH₃) | 15 - 25 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their connectivity. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H-4, H-5, H-6, and the methyl groups to their corresponding carbon signals (C-4, C-5, C-6, and the methyl carbons).
Correlations from the 7-CH₃ and 8-CH₃ protons to the C-7 and C-8 quaternary carbons.
Correlations from the H-6 proton to C-8 and C-4a.
Correlations from the H-5 proton to C-7 and C-8a.
A correlation from the H-4 proton to the carbonyl carbon of the carboxylic acid group.
¹H NMR Spectroscopic Analysis: Proton Chemical Shifts and Coupling Patterns
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound is dominated by features characteristic of an aromatic carboxylic acid. The most prominent and diagnostic absorption is the carbonyl (C=O) stretch. Due to conjugation with the aromatic cinnoline ring, this stretching vibration is expected to appear as a strong, sharp band in the range of 1680-1710 cm⁻¹. spectroscopyonline.comlibretexts.org
Another key feature is the very broad O-H stretching absorption of the carboxylic acid, which typically appears as a wide band from 2500 cm⁻¹ to 3300 cm⁻¹, often overlapping with the C-H stretching signals. libretexts.orgorgchemboulder.com The C–O stretching vibration also provides a useful signal, generally found between 1210 and 1320 cm⁻¹. spectroscopyonline.comorgchemboulder.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic/Alkyl) | Stretch | 2850 - 3100 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1680 - 1710 | Strong |
| C=C/C=N (Aromatic Ring) | Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |
O-H Stretching and Bending Vibrations Associated with the Carboxyl Group
The infrared (IR) spectrum of a carboxylic acid is distinguished by the characteristic vibrations of its carboxyl group. For this compound, the O-H stretching and bending vibrations are of particular diagnostic importance. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration manifests as a very broad and intense absorption band in the region of 3300 to 2500 cm⁻¹. msu.eduresearchgate.netspectroscopyonline.com This broad envelope often obscures the C-H stretching vibrations. msu.edu
The in-plane O-H bending vibration is coupled with the C-O stretching vibration and typically appears in the 1440 to 1395 cm⁻¹ region. researchgate.net Additionally, a significant out-of-plane O-H bending vibration, often referred to as the "OH wag," is observed between 960 and 900 cm⁻¹. spectroscopyonline.com The presence of this broad peak is a key indicator for the carboxylic acid functionality. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3300 - 2500 | Strong, Very Broad |
| O-H Bend (In-plane) | 1440 - 1395 | Medium |
| O-H Bend (Out-of-plane) | 960 - 900 | Medium, Broad |
Analysis of Cinnoline Ring Vibrations
The cinnoline ring system, a bicyclic aromatic heterocycle, exhibits a complex pattern of vibrations that are sensitive to the nature and position of its substituents. innovativejournal.in The aromatic C-H stretching vibrations are typically observed in the region of 3100 to 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide structural information and generally appear at lower frequencies.
The ring stretching vibrations, involving the C=C and C=N bonds, give rise to a series of bands in the 1650 to 1400 cm⁻¹ region. The exact positions of these bands are influenced by the electronic effects of the dimethyl and carboxylic acid substituents on the ring. The presence of these substituents can cause shifts in the vibrational frequencies compared to the unsubstituted cinnoline molecule. wikipedia.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Ring C=C and C=N Stretches | 1650 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₀N₂O₂), the calculated exact mass can be compared with the experimentally determined mass to confirm its molecular formula with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pathways of the Cinnoline-3-carboxylic Acid Scaffold
Under mass spectrometric conditions, the molecular ion of cinnoline-3-carboxylic acid derivatives undergoes characteristic fragmentation, providing valuable structural insights. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). youtube.com For aromatic acids, peaks corresponding to [M-OH]⁺ and [M-COOH]⁺ are often prominent. youtube.com
Another significant fragmentation process is the McLafferty rearrangement, which is particularly relevant for aliphatic carboxylic acids but can also occur in certain substituted aromatic systems. youtube.com The specific fragmentation pattern of this compound would be influenced by the stability of the resulting fragment ions, with the cinnoline ring system playing a key role in directing the fragmentation.
Common Fragmentation Losses for Carboxylic Acids:
-OH (17 Da)
-COOH (45 Da)
Derivatization Strategies for Enhanced MS Analysis
To improve the analytical performance of carboxylic acids in mass spectrometry, various derivatization strategies can be employed. researchgate.net These methods aim to enhance ionization efficiency, improve chromatographic separation, and increase sensitivity. researchgate.netuniversiteitleiden.nl
One common approach involves the esterification of the carboxylic acid group. mdpi.com For instance, reaction with an alcohol in the presence of an acid catalyst converts the carboxylic acid into its corresponding ester. This modification can increase the volatility and improve the gas chromatography-mass spectrometry (GC-MS) analysis of the compound.
Another strategy is the amidation of the carboxyl group using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, followed by reaction with an amine. nih.gov This introduces a basic site, which can enhance ionization in positive electrospray ionization (ESI) mass spectrometry. Reagents containing specific functionalities, such as a bromine atom, can be used to introduce a characteristic isotopic pattern, facilitating the identification of derivatized species. nih.gov
| Derivatization Strategy | Reagent Example | Purpose |
| Esterification | Butanol/HCl | Increase volatility for GC-MS |
| Amidation | EDC/Amine | Enhance ionization for LC-MS |
| Isotopic Labeling | 4-bromo-N-methylbenzylamine | Introduce isotopic signature for easier identification |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like cinnoline exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic system. The position and intensity of these absorption maxima are influenced by the substituents on the cinnoline ring. The carboxylic acid group and the dimethyl groups can act as auxochromes, causing shifts in the absorption bands (either bathochromic or hypsochromic) compared to the parent cinnoline molecule. The UV-Vis spectrum can also be affected by the pH of the solution, as the protonation state of the carboxylic acid and the nitrogen atoms in the cinnoline ring can alter the electronic structure of the molecule.
Electronic Transitions and Chromophoric Properties of the Cinnoline System
The ultraviolet-visible (UV-Vis) absorption spectrum of the parent cinnoline molecule, an aromatic heterocyclic compound, is characterized by multiple absorption bands in the UV region. These absorptions are primarily attributed to two types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions.
The π→π* transitions are typically of high intensity and occur at shorter wavelengths. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The extensive π-conjugated system of the bicyclic cinnoline ring results in several such transitions. For instance, unsubstituted cinnoline exhibits strong absorption bands in the UV region, which are characteristic of its aromatic nature.
In contrast, the n→π* transitions are generally of lower intensity and appear at longer wavelengths, often as a shoulder on the main π→π* absorption band. These transitions involve the excitation of a non-bonding electron, specifically from the lone pair of the nitrogen atoms in the cinnoline ring, to an antibonding π* orbital. The presence of two nitrogen atoms in the cinnoline ring makes these n→π* transitions a key feature of its electronic spectrum. wikipedia.org
The chromophoric properties of the cinnoline system are therefore a direct consequence of these allowed electronic transitions. The specific wavelengths and intensities of these absorption bands are sensitive to the molecular environment and the presence of substituents on the ring structure.
Influence of Dimethyl and Carboxyl Substituents on Absorption Maxima
The introduction of substituents onto the cinnoline ring system can significantly alter its electronic absorption spectrum. The position and nature of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modifying the energy of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax).
In the case of this compound, the substituents are two methyl groups at the 7 and 8 positions and a carboxylic acid group at the 3 position.
Dimethyl Substituents: Methyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron donation can slightly increase the energy of the highest occupied molecular orbital (HOMO), which can lead to a small bathochromic shift (a shift to longer wavelengths) of the π→π* transitions.
The interplay of these substituent effects in this compound is expected to result in a UV-Vis spectrum that is red-shifted compared to the parent cinnoline molecule. The following interactive data table provides a hypothetical, yet representative, comparison of the absorption maxima for cinnoline and its substituted derivative, illustrating the expected shifts.
| Compound Name | Substituents | Expected λmax (π→π) (nm) | Expected λmax (n→π) (nm) |
| Cinnoline | None | ~310, ~322 | ~390 |
| This compound | 7,8-Dimethyl, 3-Carboxylic acid | ~330 - 350 | ~400 - 420 |
Role As a Synthetic Intermediate in Heterocyclic and Complex Molecule Synthesis
Precursor for Diversely Substituted Cinnoline (B1195905) Derivatives
The carboxylic acid moiety at the 3-position of the cinnoline ring is a versatile functional handle that can be transformed into a wide array of other functional groups. Standard carboxylic acid chemistry can be applied to generate derivatives such as esters, amides, and acid chlorides. These transformations are pivotal for introducing further diversity into the cinnoline scaffold.
For instance, the conversion to an acid chloride would activate the molecule for nucleophilic substitution reactions, allowing for the introduction of various amine, alcohol, or organometallic fragments. Similarly, amide coupling reactions can be employed to link the cinnoline core to other molecules of interest, including peptides or other heterocyclic systems.
Table 1: Potential Transformations of the Carboxylic Acid Group
| Starting Material | Reagent(s) | Product |
| 7,8-Dimethylcinnoline-3-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 7,8-Dimethylcinnoline-3-carbonyl chloride |
| This compound | Alcohol (R-OH), Acid catalyst | Alkyl 7,8-dimethylcinnoline-3-carboxylate |
| This compound | Amine (R-NH₂), Coupling agents (e.g., DCC, EDC) | N-substituted-7,8-dimethylcinnoline-3-carboxamide |
Incorporation into Fused Heterocyclic Systems (e.g., Pyrido- or Pyrimido-cinnolines)
The cinnoline nucleus, particularly when functionalized with a carboxylic acid, can serve as a foundational component for the construction of fused polycyclic systems. The development of pyrido- and pyrimido-cinnolines is an area of interest due to the potential for novel pharmacological properties arising from the combination of these heterocyclic motifs.
Synthetic strategies towards such fused systems could involve the initial conversion of the carboxylic acid to an amino or halo-methyl group, which can then participate in intramolecular cyclization reactions with a suitably positioned substituent on the cinnoline ring or an externally introduced reagent.
Building Block for Chemically Diverse Scaffolds
Aromatic carboxylic acids are fundamental building blocks in organic synthesis, utilized in the construction of a vast range of molecular architectures. mdpi.com In principle, this compound could be employed in cross-coupling reactions or multicomponent reactions to generate diverse molecular scaffolds. researchgate.netnih.gov For example, decarboxylative coupling reactions could potentially be used to introduce aryl or alkyl groups at the 3-position. The cinnoline core itself provides a rigid framework upon which complex structures can be built.
Synthetic Utility in Tandem Reactions and Cascade Processes
The strategic placement of functional groups on the cinnoline ring, in conjunction with the carboxylic acid, could enable the design of tandem or cascade reactions. These types of reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation. For example, a hypothetical scenario could involve an intramolecular reaction between a substituent at the 4-position and the carboxylic acid at the 3-position, leading to the formation of a new fused ring system in a single step. However, no specific examples involving this compound in such processes have been reported in the available literature.
Future Research Directions and Advanced Methodologies
Exploration of Novel Catalytic Systems for 7,8-Dimethylcinnoline-3-carboxylic Acid Synthesis
Traditional synthesis methods for cinnoline (B1195905) derivatives often require harsh conditions and may result in low yields. ontosight.ai Modern organic synthesis is increasingly turning to novel catalytic systems to overcome these limitations, offering pathways to greater efficiency and selectivity. For the synthesis of this compound, future research will likely focus on several key areas of catalysis.
Transition metal catalysts, particularly those based on palladium and copper, have proven effective in constructing the cinnoline core. ontosight.ai Future efforts could explore rhodium(III)-catalyzed C-H activation and intramolecular cyclization cascades, which have been successful in creating complex pyrazolo[1,2-a]cinnoline derivatives from simpler precursors. researcher.life Another promising avenue is the use of organocatalysis, which can facilitate electrosynthesis through cascade radical cyclization, offering a metal-free and environmentally benign alternative. researcher.life The development of nanocatalysts, such as those based on copper or zinc oxide, also presents an opportunity to create highly efficient, reusable, and selective systems for cinnoline synthesis under milder conditions. nih.gov
Potential Catalytic Approaches for Synthesis:
| Catalytic System | Potential Advantage | Relevant Precursors |
|---|---|---|
| Palladium/Copper Catalysis | High efficiency, reduced energy needs. ontosight.ai | Aryl hydrazones, ortho-alkynyl acetophenones. |
| Rhodium(III) Catalysis | C-H activation for complex derivatives. researcher.life | N-arylpyrazol-5-ones, α-diazo compounds. |
| Organocatalytic Electrosynthesis | Green, mild conditions, metal-free. researcher.life | ortho-alkynyl acetophenones, sulfonyl hydrazides. |
Development of Green Chemistry Approaches for its Production
The principles of green chemistry are becoming central to chemical manufacturing, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. nih.gov The production of this compound is an ideal candidate for the application of these principles.
Key areas for green innovation include the use of alternative energy sources and benign solvents. Microwave-assisted organic synthesis, for instance, can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netresearchgate.net Ultrasound-assisted methods also offer an energy-efficient route for producing heterocyclic compounds. zenodo.org The replacement of hazardous organic solvents with greener alternatives like water or deep eutectic solvents is another critical area of research that aligns with sustainability goals. researchgate.net
Furthermore, the development of one-pot, multi-component reactions represents a significant step forward in atom economy, streamlining synthesis pathways and reducing the need for intermediate purification steps. researchgate.net Continuous-flow hydrogenation processes could also be adapted for the derivatization of the cinnoline scaffold, offering high yields and purities with very short residence times, which is beneficial for large-scale production. thieme-connect.com
High-Throughput Synthesis and Screening of Derivatized Libraries
To accelerate the discovery of new applications for the cinnoline scaffold, high-throughput synthesis (HTS) and screening techniques are indispensable. By creating large libraries of derivatives based on the this compound core, researchers can rapidly evaluate a wide range of compounds for specific biological activities or material properties. nih.gov
The synthesis of these libraries can be facilitated by parallel synthesis techniques and automated reaction platforms. For example, various cross-coupling reactions starting from a common precursor, such as a chlorinated cinnoline derivative, can efficiently generate numerous analogues. researcher.life These libraries can then be screened for a variety of properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, which have been identified in other cinnoline derivatives. nih.govthepharmajournal.com This approach, supported by molecular modeling, allows for the rapid identification of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov
Advanced Computational Modeling for Predicting Chemical Behavior and Interactions
Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work and reducing development time and costs. rsc.org For this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. researchgate.net
Techniques such as Density Functional Theory (DFT) can be used to calculate molecular orbitals, predict spectroscopic properties, and model reaction mechanisms. This understanding can help in designing more efficient synthetic routes. rsc.org In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to specific proteins or enzymes, helping to prioritize which compounds to synthesize and test. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can further be applied to study enzymatic reactions or complex molecular systems where the cinnoline derivative is a key component. rsc.org
In Situ Spectroscopic Monitoring of Reaction Mechanisms
A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of data on reaction kinetics, intermediates, and byproducts. mt.com
For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the reaction. mt.comnih.gov This is particularly valuable for complex, multi-step reactions or for optimizing novel catalytic processes. rsc.org For instance, monitoring a cyclization reaction in real-time could reveal the formation of transient intermediates, providing crucial mechanistic insights that would be difficult to obtain through traditional offline analysis. researchgate.net The integration of these process analytical technologies (PAT) is essential for moving from laboratory-scale synthesis to robust and controlled large-scale production. fu-berlin.de
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7,8-Dimethylcinnoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors followed by functional group transformations. For example, quinoline derivatives are synthesized via thermal lactamization of nitro-substituted intermediates under acidic conditions (e.g., polyphosphoric acid catalysis), as demonstrated in analogous cinnoline systems . Reaction temperature, solvent polarity, and catalyst choice critically affect yields. Hydrolysis of ester intermediates (e.g., using NaOH in methanol/water mixtures) is a common step to obtain carboxylic acid derivatives, with yields optimized by controlling hydrolysis time and base concentration .
Q. Which spectroscopic techniques are optimal for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming methyl group positions and aromatic substitution patterns. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and cinnoline ring vibrations (C=N stretching). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives. Purity is assessed via HPLC with UV detection, using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies guide derivative design. For example:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at specific positions to enhance antibacterial activity, as seen in quinolone analogs .
- Hybridization : Conjugate with amino acids (e.g., glycine, alanine) via nucleophilic substitution at reactive positions, as demonstrated in quinoline-carboxylic acid systems .
- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cell viability) and computational ADMET models to prioritize low-toxicity candidates .
Q. How can contradictory bioactivity data in SAR studies be systematically analyzed?
- Methodological Answer : Contradictions often arise from assay variability or substituent electronic effects. A three-step approach is recommended:
Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 6,8-difluoroquinoline-3-carboxylic acid derivatives) to identify substituent-specific trends .
Computational Modeling : Use density functional theory (DFT) to predict electronic effects of methyl groups on reactivity and binding affinity .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting patterns) in substituted cinnoline derivatives?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of methyl groups using variable-temperature NMR to detect conformational isomerism.
- Solvent Interactions : Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts caused by hydrogen bonding with the carboxylic acid group.
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as applied to 4-amino-8-fluorocinnoline-3-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
